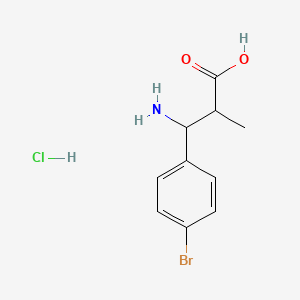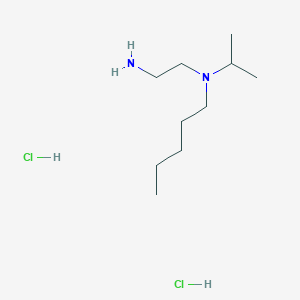
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide
Overview
Description
“4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide” is a chemical compound with the CAS Number: 1955547-21-3 . It has a molecular weight of 374.9 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2.2BrH/c9-7-2-4-11-8-5-10-3-1-6 (7)8;;/h2,4,10H,1,3,5H2;2*1H . The Canonical SMILES representation is C1CNCC2=NC=CC(=C21)Br.Br.Br .Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.90 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has no rotatable bonds . The exact mass is 373.84519 g/mol and the monoisotopic mass is 371.84724 g/mol . The topological polar surface area is 24.9 Ų . The heavy atom count is 13 . The complexity of the compound is 140 .Scientific Research Applications
Synthesis and Structural Analysis
Conformationally-Restricted Analog Synthesis : The compound serves as a conformationally-locked analog of pharmacologically active structures, with improved synthesis methods developed for better efficiency (Dow & Schneider, 2001).
Reactivity Studies : Research has investigated the reactivity of related compounds under various conditions, providing insights into potential applications in synthetic chemistry (Sirakanyan et al., 2014).
Innovative Synthesis Techniques : Microwave-promoted, cobalt-catalyzed cyclizations have been used to synthesize related heterocycles, indicating a method for efficient production of these compounds (Zhou, Porco, & Snyder, 2007).
Cyclization and Functionalization : The compound's structure has been utilized in various cyclization and functionalization reactions, highlighting its versatility in organic synthesis (Mailyan et al., 2012).
Potential Medicinal Applications
Library Synthesis for Drug Discovery : The compound's framework has been used in the synthesis of libraries for screening activities, such as antituberculosis compounds, demonstrating its potential in drug discovery (Zhou et al., 2008).
Acetylcholinesterase Inhibition : Derivatives have been evaluated as inhibitors of acetylcholinesterase, an enzyme target for conditions like Alzheimer's disease (Vanlaer et al., 2009).
Antimalarial Activity : Some derivatives have shown significant antimalarial activity, underscoring the potential for development into therapeutic agents (Barlin & Tan, 1985).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It is known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that the compound may interact with its targets through a similar mechanism.
properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2BrH/c9-7-2-4-11-8-5-10-3-1-6(7)8;;/h2,4,10H,1,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWUXUGLBBLKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CC(=C21)Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955547-21-3 | |
| Record name | 4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



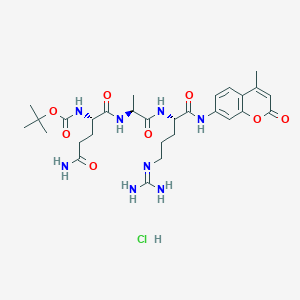


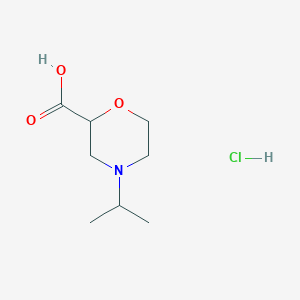
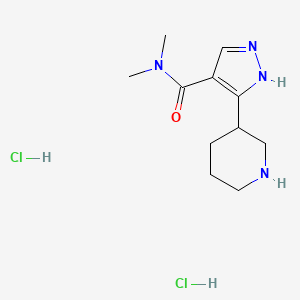
![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride](/img/structure/B1383438.png)
![[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B1383440.png)

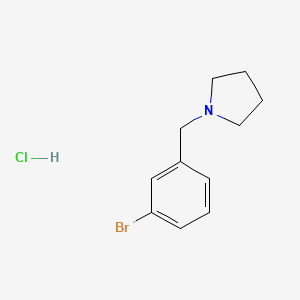
![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)

